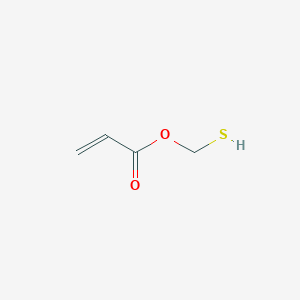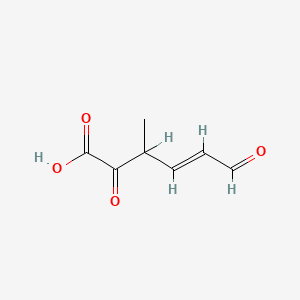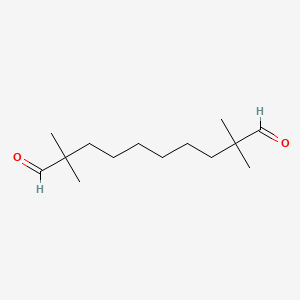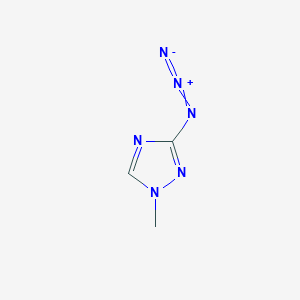
3-Azido-1-methyl-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azido-1-methyl-1H-1,2,4-triazole is a nitrogen-containing heterocyclic compound. It is part of the triazole family, which is known for its broad range of biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science . The triazole ring structure, which includes three nitrogen atoms and two carbon atoms, is a key feature that contributes to its unique properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-1-methyl-1H-1,2,4-triazole typically involves the use of azide and triazole precursors. This reaction is often catalyzed by copper, which enhances the regioselectivity and yield of the desired triazole product . Another method involves the use of sodium azide or trimethylsilyl azide as nitrogen sources, which react with appropriate triazole precursors under controlled conditions .
Industrial Production Methods
Industrial production of triazole compounds, including this compound, often employs continuous flow synthesis techniques. These methods allow for the efficient and scalable production of triazoles with high yields and purity . The use of heterogeneous catalysts, such as copper-on-charcoal, is common in industrial settings to facilitate the cycloaddition reactions and minimize metal contamination .
化学反応の分析
Types of Reactions
3-Azido-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions with alkynes to form triazole derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen or hydrazine.
Common Reagents and Conditions
Copper Catalysts: Used in cycloaddition reactions to enhance regioselectivity and yield.
Sodium Azide: Commonly used as a nitrogen source in the synthesis of triazole compounds.
Hydrogen or Hydrazine: Used as reducing agents in reduction reactions.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring .
科学的研究の応用
3-Azido-1-methyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with antimicrobial, antiviral, and anticancer activities.
Bioconjugation: Employed in the development of bioconjugates for targeted drug delivery and imaging.
Material Science: Utilized in the synthesis of polymers and materials with unique properties.
Agrochemistry: Applied in the development of agrochemicals with enhanced efficacy and safety.
作用機序
The mechanism of action of 3-Azido-1-methyl-1H-1,2,4-triazole involves its interaction with various molecular targets and pathways. The azido group can form covalent bonds with enzymes and receptors, leading to the inhibition or modulation of their activity . This interaction can result in the disruption of key biological processes, such as DNA replication, protein synthesis, and cell signaling . The triazole ring structure also facilitates the formation of non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .
類似化合物との比較
3-Azido-1-methyl-1H-1,2,4-triazole can be compared with other triazole compounds, such as:
1,2,3-Triazole: Another isomer of triazole with similar biological activities but different reactivity and properties.
Fluconazole: A triazole-based antifungal drug with a different substitution pattern on the triazole ring.
Voriconazole: Another antifungal drug with a triazole ring, known for its broad-spectrum activity.
The uniqueness of this compound lies in its azido group, which provides additional reactivity and versatility in chemical synthesis and biological applications .
特性
CAS番号 |
53566-56-6 |
|---|---|
分子式 |
C3H4N6 |
分子量 |
124.10 g/mol |
IUPAC名 |
3-azido-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C3H4N6/c1-9-2-5-3(7-9)6-8-4/h2H,1H3 |
InChIキー |
IGNDAXMAFOVNIC-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC(=N1)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


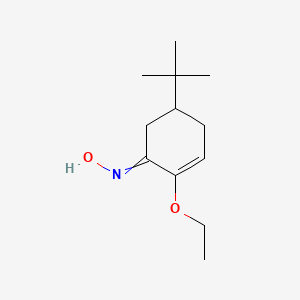
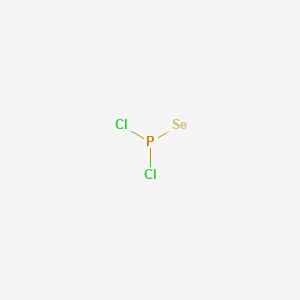
![4-[Ethyl(phenyl)phosphanyl]butan-1-OL](/img/structure/B14635251.png)
![Trimethyl{9-[(4-methylphenyl)methoxy]-9H-fluoren-9-yl}silane](/img/structure/B14635257.png)
![1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14635271.png)
![4-[(E)-(4-Amino-3-methoxyphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14635278.png)
![5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14635288.png)
![Piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14635292.png)
![1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14635295.png)
